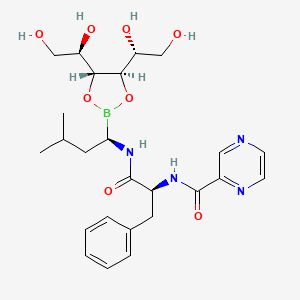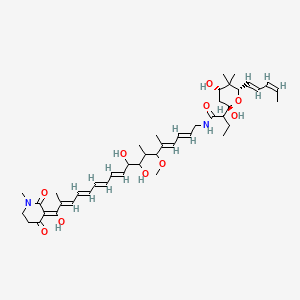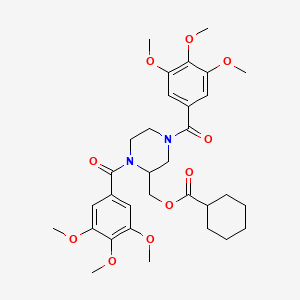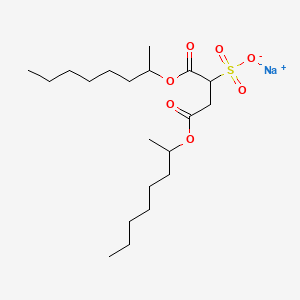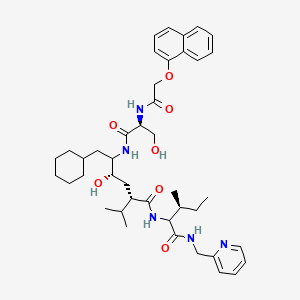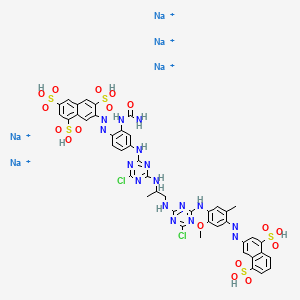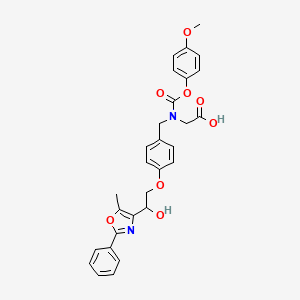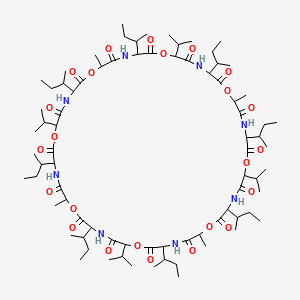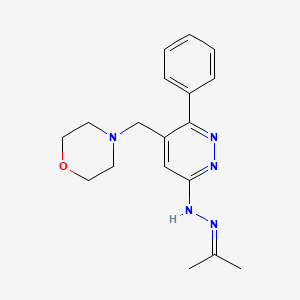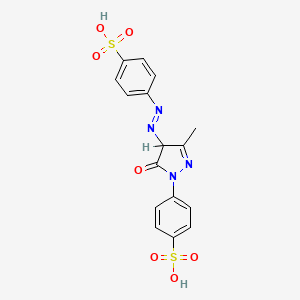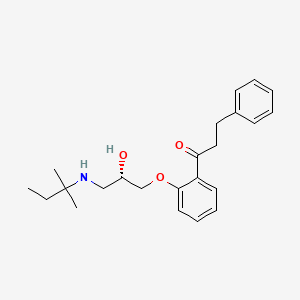
Diprafenone, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diprafenone, (S)- is a chiral compound known for its antiarrhythmic properties. It is a beta-adrenergic antagonist, which means it blocks beta-adrenergic receptors in the heart, helping to manage abnormal heart rhythms. The compound’s IUPAC name is 1-[2-[2-Hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diprafenone, (S)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-hydroxy-3-(2-methylbutan-2-ylamino)propane with a phenylpropanone derivative under controlled conditions.
Coupling Reaction: The intermediate is then coupled with a phenylpropanone derivative using a suitable coupling agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer, (S)-Diprafenone.
Industrial Production Methods: Industrial production of Diprafenone, (S)- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Industrial methods also include rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Diprafenone, (S)- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deoxygenated derivatives.
Scientific Research Applications
Diprafenone, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of chiral synthesis and beta-adrenergic antagonism.
Biology: Researchers study its effects on cellular signaling pathways and its interactions with beta-adrenergic receptors.
Medicine: It is investigated for its potential therapeutic uses in treating arrhythmias and other cardiovascular conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
Diprafenone, (S)- exerts its effects by blocking beta-adrenergic receptors in the heart. This action reduces the effects of adrenaline and other stress hormones, leading to a decrease in heart rate and contractility. The compound’s molecular targets include beta-1 and beta-2 adrenergic receptors, and its pathways involve the inhibition of cyclic AMP (cAMP) production, which is crucial for the regulation of cardiac function .
Comparison with Similar Compounds
Propafenone: A structurally similar antiarrhythmic agent with similar beta-blocking properties.
Flecainide: Another antiarrhythmic drug that shares some pharmacological effects but differs in its chemical structure and specific receptor interactions.
Metoprolol: A beta-adrenergic antagonist used primarily for hypertension and heart failure, with a different chemical structure.
Uniqueness of Diprafenone, (S)-: Diprafenone, (S)- is unique due to its specific chiral configuration, which can influence its pharmacokinetics and pharmacodynamics. Its combination of beta-blocking and antiarrhythmic properties makes it particularly effective in managing certain types of cardiac arrhythmias .
Properties
CAS No. |
107300-61-8 |
|---|---|
Molecular Formula |
C23H31NO3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-[2-[(2S)-2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C23H31NO3/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18/h5-13,19,24-25H,4,14-17H2,1-3H3/t19-/m0/s1 |
InChI Key |
VDKMYSMWQCFYBQ-IBGZPJMESA-N |
Isomeric SMILES |
CCC(C)(C)NC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |
Canonical SMILES |
CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



